![molecular formula C9H10ClN5O2 B2820794 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid CAS No. 919740-31-1](/img/structure/B2820794.png)
4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid
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Overview
Description
4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid is a compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring substituted with a chlorine atom and an amino group, linked to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid typically involves the reaction of 2-chloro-6-aminopurine with a butanoic acid derivative. One common method is the alkylation of 2-chloro-6-aminopurine with a butanoic acid halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the purine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Condensation Reactions: Condensing agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used.
Major Products Formed
Substitution Reactions: Substituted purine derivatives.
Oxidation Reactions: Nitro derivatives.
Reduction Reactions: Amine derivatives.
Condensation Reactions: Amides or esters.
Scientific Research Applications
4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Investigated for its potential role in modulating biological pathways involving purine metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors or enzymes involved in purine metabolism, thereby modulating their activity. This interaction can lead to changes in cellular processes such as DNA synthesis, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: Similar structure but lacks the butanoic acid moiety.
6-Chloroguanine: Similar structure but with a different substitution pattern on the purine ring.
2-Chloroadenine: Similar structure but with different functional groups.
Uniqueness
4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid is unique due to the presence of both the purine ring and the butanoic acid moiety. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs .
Biological Activity
4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid, also known by its CAS number 919740-31-1, is a purine derivative characterized by a unique structure that includes a chlorine atom, an amino group, and a butanoic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C9H10ClN5O2. Its structure allows for diverse interactions with biological targets, making it a subject of interest in studies related to purine metabolism and other biochemical pathways.
The biological activity of this compound primarily involves its interaction with purine receptors and enzymes. It is hypothesized to modulate various cellular processes through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in purine metabolism, affecting pathways critical for DNA synthesis and cell proliferation.
- Receptor Binding : It can bind to specific receptors, thereby influencing signal transduction pathways that regulate cellular functions.
- DNA/RNA Interaction : By binding to nucleic acids, it may interfere with gene expression and replication processes.
Biological Activity Overview
Research indicates that this compound has several notable biological activities:
- Antiviral Properties : Studies have explored its potential as an antiviral agent, particularly against adenoviruses. Compounds structurally similar have shown efficacy in inhibiting viral replication.
- Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cells, suggesting a potential role in cancer therapy.
- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies
- Antiviral Research : A study demonstrated that derivatives of purine compounds exhibited significant antiviral activity against human adenoviruses (HAdV), with some compounds showing an IC50 value as low as 0.27 μM while maintaining low cytotoxicity levels . This suggests that this compound could be further explored for similar applications.
- Cytotoxicity Testing : In vitro assays have indicated that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways through receptor interactions.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-6-chloropurine | Lacks butanoic acid moiety | Antiviral and anticancer properties |
6-Chloroguanine | Different substitution on purine ring | Cytotoxic effects |
2-Chloroadenine | Different functional groups | Potential receptor binding |
Properties
IUPAC Name |
4-[(2-chloro-7H-purin-6-yl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O2/c10-9-14-7(11-3-1-2-5(16)17)6-8(15-9)13-4-12-6/h4H,1-3H2,(H,16,17)(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKXZRVCHJACCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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